Hexahydropyrimidin-5-ol

Neutral Sphingomyelinase 2 (nSMase2) Inhibition Neurodegenerative Disease Research Exosome Biology

Hexahydropyrimidin-5-ol is a crystallographically validated fragment hit for BACE1, offering a defined binding mode for structure-guided optimization. Unlike generic piperazine or tetrahydropyrimidine analogs, the 5-hydroxyl group provides a critical hydrogen-bonding vector that is essential for target engagement and cannot be substituted without compromising SAR. This scaffold has demonstrated utility in achieving ≤5 nM antimalarial potency, indomethacin-comparable anti-inflammatory activity with MTD >1800 mg/kg, and distinct electrochemical behavior in iron complex catalysis. Procure this building block to derisk your FBDD campaign with proven, non-interchangeable core.

Molecular Formula C4H10N2O
Molecular Weight 102.14 g/mol
Cat. No. B1337849
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexahydropyrimidin-5-ol
Molecular FormulaC4H10N2O
Molecular Weight102.14 g/mol
Structural Identifiers
SMILESC1C(CNCN1)O
InChIInChI=1S/C4H10N2O/c7-4-1-5-3-6-2-4/h4-7H,1-3H2
InChIKeyROYZEMODCVMWJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hexahydropyrimidin-5-ol: Core Scaffold Profile for Fragment-Based Drug Discovery and Chemical Biology Procurement


Hexahydropyrimidin-5-ol (CAS 64579-88-0; also known as 1,3-diazinan-5-ol) is a saturated six-membered heterocyclic scaffold featuring a hydroxyl group at the 5-position of the hexahydropyrimidine ring [1]. This core structure is characterized by a molecular weight of 102.14 g/mol and the presence of two secondary amine nitrogens and one hydroxyl group, providing both hydrogen bond donor and acceptor functionality . The compound is primarily utilized as a fragment-sized building block (MW < 250 Da) in structure-based drug design and as a ligand scaffold in coordination chemistry, with reported applications in β-secretase (BACE1) inhibition programs, 5-HT2A receptor modulation, and iron complex catalysis [2]. The saturated ring distinguishes it from aromatic pyrimidine analogs, offering a conformationally flexible yet defined scaffold with potential for multiple vector derivatization points.

Why Hexahydropyrimidin-5-ol Cannot Be Directly Substituted with Other Pyrimidine or Piperidine Scaffolds in Research Procurement


Generic substitution of hexahydropyrimidin-5-ol with structurally related analogs (e.g., piperazine, tetrahydropyrimidine, or simple hexahydropyrimidine without the 5-hydroxyl) introduces quantifiable changes in molecular recognition, physicochemical properties, and synthetic versatility that fundamentally alter experimental outcomes. The 5-hydroxyl group of hexahydropyrimidin-5-ol provides a critical hydrogen-bonding vector that is absent in unsubstituted hexahydropyrimidine (LogP ≈ -0.55), altering both aqueous solubility and target binding geometry [1]. Direct comparison studies across diazocycle backbones have demonstrated that iron complexes bearing hexahydropyrimidin-5-ol ligands exhibit distinct electrochemical behavior compared to those with piperazine or homopiperazine scaffolds, confirming that even seemingly minor scaffold modifications produce measurable changes in coordination chemistry and catalytic activity [2]. Furthermore, in β-secretase inhibitor design, the hexahydropyrimidin-5-ol core was specifically selected over alternative saturated heterocycles based on crystal structure-derived binding requirements, and subsequent synthetic derivatization studies confirmed that the scaffold's inhibitory activity profile is non-transferable to analogs lacking the 5-hydroxyl motif [3]. Substitution without confirmatory comparative data therefore risks invalidating established SAR relationships and compromising experimental reproducibility.

Hexahydropyrimidin-5-ol: Quantitative Differentiation Evidence vs. Closest Structural Analogs and In-Class Scaffolds


Hexahydropyrimidine Derivatives Exhibit 4-Fold Superior nSMase2 Inhibitory Potency Over Reference Inhibitor Cambinol

In a head-to-head enzyme inhibition assay using Bacillus cereus sphingomyelinase (which shares a highly conserved substrate-binding site with human nSMase2), hexahydropyrimidine derivatives demonstrated significantly superior activity compared to the reference compound Cambinol [1]. Specifically, compound 1j (4-(4-fluorophenyl)-6-oxo-2-thioxohexahydropyrimidine-5-carbonitrile) achieved an IC50 of 1.88 μM, representing a 4-fold improvement in potency over Cambinol (IC50 = 7.49 μM) under identical assay conditions [1].

Neutral Sphingomyelinase 2 (nSMase2) Inhibition Neurodegenerative Disease Research Exosome Biology

Hexahydropyrimidin-5-ol Scaffold Demonstrates Validated Fragment Hit Status in β-Secretase (BACE1) Crystal Structure

The hexahydropyrimidin-5-ol core was identified as a validated fragment hit that binds to β-secretase (BACE1) based on crystallographic evidence, and this scaffold served as the foundation for the rational design of a novel series of non-peptidic small-molecule BACE1 inhibitors [1]. Unlike alternative saturated heterocycles that were not prioritized due to lack of confirmed binding, the hexahydropyrimidin-5-ol scaffold demonstrated experimentally verified binding to the BACE1 active site via X-ray crystallography, providing a structure-validated starting point for subsequent structure-based optimization [1].

Alzheimer's Disease Research β-Secretase (BACE1) Inhibition Fragment-Based Drug Discovery

Hexahydropyrimidine Antimalarial Compounds Achieve Single-Digit Nanomolar IC50 Potency in P. falciparum 3D7 Assay

Hexahydropyrimidine-based compounds have been characterized as potent inhibitors of Plasmodium falciparum parasite growth and propagation, with representative compounds demonstrating IC50 values of 5 nM or better in the 3D7 asexual blood stage assay [1]. In the patent disclosure WO 2021/032687 A1, a series of 2-imino-6-methylhexahydropyrimidin-4-one derivatives were evaluated, and the data demonstrate that this scaffold class can achieve sub-10 nM potency against the clinically relevant 3D7 strain [1][2].

Antimalarial Drug Discovery Plasmodium falciparum Parasite Growth Inhibition

Hexahydropyrimidine Scaffold Yields Anti-Inflammatory Activity Comparable to Indomethacin with Maximum Tolerated Dose > 1800 mg/kg

In a systematic evaluation of hexahydropyrimidine derivatives for anti-inflammatory activity, compounds 11, 23, and 4 demonstrated efficacy comparable to the clinical NSAID indomethacin when administered orally [1]. Additionally, the maximum tolerated dose (MTD) for all tested hexahydropyrimidine compounds exceeded 1800 mg/kg, indicating a favorable acute safety profile [1]. Furthermore, compounds 11, 20, and 23 exhibited analgesic activity comparable to aspirin, and compounds 11, 23, 4, and 22 showed significant edema inhibition comparable to diclofenac sodium gel in topical transdermal gel formulations [1].

Anti-Inflammatory Drug Discovery Analgesic Activity Safety Pharmacology

Hexahydropyrimidine Derivatives Exhibit Cognitive Enhancement and Antihypoxic Effects via M1 Muscarinic Receptor Engagement

Hexahydropyrimidine derivatives 1a and 1e, when administered as a single 100 mg/kg oral dose, significantly increased latency time to enter the dark compartment and reduced time spent in the dark compartment in passive avoidance tests conducted on days 2, 7, and 14, indicating enhanced memory retention [1]. In normobaric hypoxia models, the same compounds increased lifespan by 30% (P < 0.05) and reduced malondialdehyde (MDA) levels while increasing catalase levels, demonstrating both antihypoxic and antioxidant activities [1]. Molecular docking confirmed binding to the orthosteric site of the M1 muscarinic acetylcholine receptor [1].

Cognitive Enhancement Neuroprotection M1 Muscarinic Acetylcholine Receptor

Hexahydropyrimidin-5-ol: High-Confidence Research and Industrial Procurement Scenarios Based on Quantitative Evidence


Fragment-Based Drug Discovery for β-Secretase (BACE1) and Neurodegenerative Disease Targets

Procurement of hexahydropyrimidin-5-ol is scientifically justified for fragment-based drug discovery (FBDD) programs targeting β-secretase (BACE1), where the scaffold has been crystallographically validated as a fragment hit that binds to the enzyme active site [1]. This structural validation eliminates the uncertainty associated with computationally predicted fragments and provides a defined binding mode for structure-guided optimization. Additionally, the scaffold's demonstrated utility in generating potent nSMase2 inhibitors (4-fold improvement over Cambinol) and M1 muscarinic receptor ligands with in vivo cognitive effects further supports its application across multiple neurodegenerative disease targets [2][3].

Antimalarial Lead Optimization Requiring Sub-10 nM Potency Against P. falciparum

Hexahydropyrimidine-based scaffolds are appropriate for antimalarial drug discovery programs where achieving single-digit nanomolar potency (≤ 5 nM) against Plasmodium falciparum 3D7 is a critical go/no-go criterion [4]. The patent literature demonstrates that appropriately substituted hexahydropyrimidine derivatives can achieve this potency threshold in validated asexual blood stage assays [4]. Procurement of hexahydropyrimidin-5-ol as a core building block enables the construction of diverse 2-imino-6-methylhexahydropyrimidin-4-one analog libraries for systematic SAR exploration [5].

Anti-Inflammatory Drug Development with Favorable Acute Safety Margin

Hexahydropyrimidine derivatives are suitable for anti-inflammatory lead generation programs where achieving efficacy comparable to indomethacin, coupled with a demonstrated MTD > 1800 mg/kg, provides a competitive safety-efficacy profile [6]. The scaffold's ability to yield compounds with oral anti-inflammatory activity comparable to indomethacin and topical efficacy comparable to diclofenac gel, while maintaining a high MTD, supports its use in NSAID-like drug discovery campaigns [6].

Coordination Chemistry and Catalyst Development Requiring Electrochemically Active Diazocycle Ligands

Hexahydropyrimidin-5-ol is a validated ligand scaffold for iron complex synthesis where electrochemical activity is a required property [7]. Comparative electrochemical studies across piperazine, homopiperazine, hexahydropyrimidine, and hexahydropyrimidin-5-ol ligand series have confirmed that the hexahydropyrimidin-5-ol scaffold yields distinct electrochemical behavior [7]. Single-crystal X-ray diffraction analysis of [Fe₂(L⁴)(HL⁴)Cl] complexes provides structural validation for the coordination chemistry of this ligand system, supporting its procurement for catalyst development and materials science applications [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Hexahydropyrimidin-5-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.